[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
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Overview
Description
[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a sulfanyl-acetic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to fully understand its pharmacological profile.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other valuable chemicals.
Future Directions
The future directions for research on “[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid” could include further investigation into its biological activities, such as its antimicrobial potential . Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential applications in various fields.
Biochemical Analysis
Biochemical Properties
[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 oxidases, which are crucial for the metabolism of xenobiotics . This interaction can lead to the modification of the chemical structure of xenobiotics, thereby influencing their detoxification and elimination from the body.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the Warburg effect in cancer cells, where it alters the energy generation process from aerobic glycolysis to oxidative phosphorylation . This shift can lead to changes in cell proliferation and survival, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with cytochrome P450 oxidases, for example, can result in the inhibition of these enzymes, thereby affecting the metabolism of various substrates . This inhibition can lead to an accumulation of certain metabolites, which can have downstream effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and metabolic disturbances . Threshold effects have been noted, where a specific dosage is required to elicit a significant biological response. Toxicity studies have also highlighted the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and glutathione S-transferases, which are crucial for the metabolism of xenobiotics . These interactions can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carbon disulfide and subsequent oxidation.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through thiolation reactions, where a thiol group is added to the oxadiazole ring.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially altering the compound’s electronic properties.
Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
Mechanism of Action
The mechanism of action of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and fluorophenyl group are likely to play key roles in binding to these targets, while the sulfanyl-acetic acid moiety may influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
- [5-(4-Methyl-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
- [5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
Uniqueness
Compared to similar compounds, [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorophenyl group may enhance the compound’s ability to interact with specific biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAWEVGYSBOCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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